
2-(2-Methylpropyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 2-(2-metilpropil)-6-oxo-1,6-dihidropirimidina-4-carboxílico es un compuesto orgánico con una estructura única que incluye un anillo de pirimidina sustituido con un grupo 2-metilpropil y un grupo ácido carboxílico
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 2-(2-metilpropil)-6-oxo-1,6-dihidropirimidina-4-carboxílico normalmente implica reacciones orgánicas de varios pasos. Un método común incluye la ciclización de precursores apropiados en condiciones controladas. Por ejemplo, comenzando con un aldehído adecuado y una amina, la reacción procede a través de pasos intermedios que involucran condensación y ciclización para formar el anillo de pirimidina.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas optimizadas que aseguren un alto rendimiento y pureza. Técnicas como la síntesis de flujo continuo y el uso de catalizadores pueden mejorar la eficiencia del proceso de producción. Las condiciones específicas, como la temperatura, la presión y la elección del solvente, se controlan cuidadosamente para maximizar la producción.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 2-(2-metilpropil)-6-oxo-1,6-dihidropirimidina-4-carboxílico puede sufrir varias reacciones químicas, incluyendo:
Oxidación: Este compuesto puede oxidarse para formar los derivados oxo correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo ceto en un grupo hidroxilo.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleófila, donde el grupo ácido carboxílico puede ser reemplazado por otros grupos funcionales.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se utilizan agentes reductores como borohidruro de sodio (NaBH4) e hidruro de aluminio y litio (LiAlH4).
Sustitución: Reactivos como cloruro de tionilo (SOCl2) y tribromuro de fósforo (PBr3) facilitan las reacciones de sustitución.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados oxo, mientras que la reducción puede producir derivados hidroxilo.
Aplicaciones Científicas De Investigación
El ácido 2-(2-metilpropil)-6-oxo-1,6-dihidropirimidina-4-carboxílico tiene varias aplicaciones en la investigación científica:
Química: Sirve como bloque de construcción para sintetizar moléculas más complejas.
Biología: El compuesto se estudia por sus potenciales actividades biológicas, incluyendo propiedades antimicrobianas y antivirales.
Medicina: Se está llevando a cabo una investigación para explorar su potencial como agente terapéutico para diversas enfermedades.
Industria: Se utiliza en la síntesis de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción del ácido 2-(2-metilpropil)-6-oxo-1,6-dihidropirimidina-4-carboxílico implica su interacción con objetivos moleculares específicos. El compuesto puede inhibir ciertas enzimas o receptores, lo que lleva a sus efectos biológicos. Las vías y objetivos exactos son objeto de investigación en curso, con el objetivo de dilucidar su modo de acción a nivel molecular.
Comparación Con Compuestos Similares
Compuestos similares
- Ácido 2-metilpropilborónico
- 2-Metilpropan-1-ol
- Derivados de éster 2-metilpropílico
Unicidad
En comparación con compuestos similares, el ácido 2-(2-metilpropil)-6-oxo-1,6-dihidropirimidina-4-carboxílico destaca por su estructura de anillo de pirimidina única y la presencia de un grupo ceto y un grupo ácido carboxílico
Este artículo detallado proporciona una descripción general completa del ácido 2-(2-metilpropil)-6-oxo-1,6-dihidropirimidina-4-carboxílico, que abarca su síntesis, reacciones, aplicaciones, mecanismo de acción y comparación con compuestos similares
Propiedades
Fórmula molecular |
C9H12N2O3 |
|---|---|
Peso molecular |
196.20 g/mol |
Nombre IUPAC |
2-(2-methylpropyl)-6-oxo-1H-pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C9H12N2O3/c1-5(2)3-7-10-6(9(13)14)4-8(12)11-7/h4-5H,3H2,1-2H3,(H,13,14)(H,10,11,12) |
Clave InChI |
MCXKGQWZBJKAHB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC1=NC(=CC(=O)N1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl)acetonitrile](/img/structure/B12432982.png)
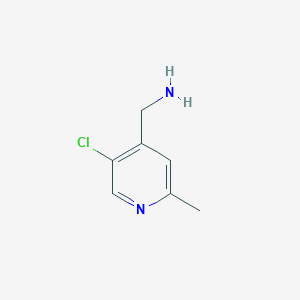
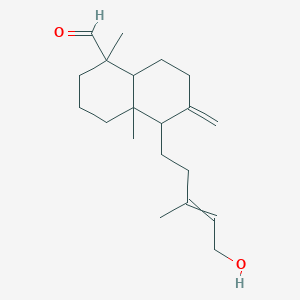
![2-(4-{[4-Hydroxy-3-(4-nitrophenyl)-5-(propan-2-yl)phenyl]methyl}-3,5-dimethylphenoxy)acetic acid](/img/structure/B12433012.png)
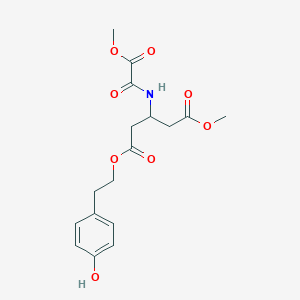
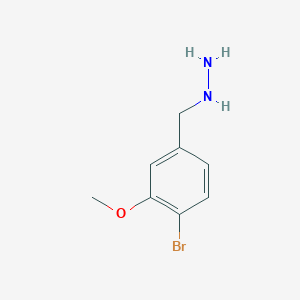
![[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate](/img/structure/B12433027.png)



![(3R,3aS,6R,6aS,9R,10R,10aS)-Decahydro-9,10-dihydroxy-3,6,9-trimethyl-2H-naphtho[8a,1-b]furan-2-one; (-)-Arteannuin M](/img/structure/B12433051.png)
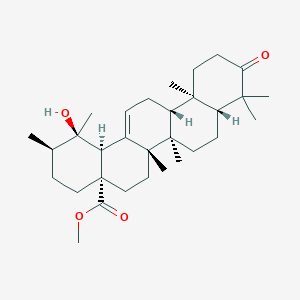

![3-[(2-Amino-3-methylbutanamido)methyl]-5-methylhexanoic acid](/img/structure/B12433066.png)
